N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 897759-82-9
VCID: VC11900376
InChI: InChI=1S/C18H11FN2OS/c19-14-6-3-7-15-16(14)20-18(23-15)21-17(22)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,20,21,22)
SMILES: C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC4=C(C=CC=C4S3)F
Molecular Formula: C18H11FN2OS
Molecular Weight: 322.4 g/mol

N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide

CAS No.: 897759-82-9

Cat. No.: VC11900376

Molecular Formula: C18H11FN2OS

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide - 897759-82-9

Specification

CAS No. 897759-82-9
Molecular Formula C18H11FN2OS
Molecular Weight 322.4 g/mol
IUPAC Name N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide
Standard InChI InChI=1S/C18H11FN2OS/c19-14-6-3-7-15-16(14)20-18(23-15)21-17(22)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,20,21,22)
Standard InChI Key QSUXLLGENXWNIM-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC4=C(C=CC=C4S3)F
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC4=C(C=CC=C4S3)F

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound features a 1,3-benzothiazole scaffold substituted with a fluorine atom at the 4-position and a naphthalene-2-carboxamide group at the 2-position. The benzothiazole nucleus consists of a benzene ring fused to a thiazole ring, while the naphthalene system provides extended π-conjugation. Key structural attributes include:

  • Molecular Formula: C18H11FN2OS\text{C}_{18}\text{H}_{11}\text{FN}_2\text{OS}

  • Molecular Weight: 322.36 g/mol

  • IUPAC Name: N-(4-Fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide

The fluorine atom at the 4-position enhances electronegativity and influences electronic distribution, potentially improving binding affinity in biological systems .

Physicochemical Properties

PropertyValue/Description
LogP~3.2 (predicted)
SolubilityLow in water; soluble in DMSO, DMF
Melting PointNot reported (analogs: 180–220°C)
StabilityStable under inert conditions

The naphthalene moiety contributes to lipophilicity, while the carboxamide group introduces hydrogen-bonding capacity .

Synthetic Approaches

General Synthesis Strategy

The synthesis typically involves coupling a 4-fluoro-1,3-benzothiazol-2-amine with naphthalene-2-carbonyl chloride under basic conditions:

  • Reaction Scheme:

    C10H6FN2S+C11H7OClBaseC18H11FN2OS+HCl\text{C}_{10}\text{H}_6\text{FN}_2\text{S} + \text{C}_{11}\text{H}_7\text{OCl} \xrightarrow{\text{Base}} \text{C}_{18}\text{H}_{11}\text{FN}_2\text{OS} + \text{HCl}
    • Base: Triethylamine or pyridine .

    • Solvent: Dichloromethane or THF .

  • Purification: Column chromatography or recrystallization from ethanol .

Alternative Routes

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes .

  • Solid-phase synthesis: For high-throughput production .

Pharmacological Profile

Anticancer Activity

Structural analogs, such as N-(5-fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide, exhibit significant antitumor effects in murine models, increasing lifespan by 40–60% compared to controls . Mechanistic studies suggest:

  • Topoisomerase Inhibition: Intercalation into DNA .

  • Apoptosis Induction: Activation of caspase-3/7 pathways .

Central Nervous System (CNS) Effects

Benzothiazole carboxamides demonstrate anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models . Key findings:

  • ED50_{50} (MES): 15–30 mg/kg (analogs) .

  • Neurotoxicity: Absent in rodent models at therapeutic doses .

Material Science Applications

Organic Electronics

Fluorinated benzothiazoles serve as electron-deficient units in organic semiconductors. Key parameters:

  • HOMO/LUMO: -5.3 eV/-3.1 eV (calculated) .

  • Charge Mobility: 103cm2/V\cdotps10^{-3} \, \text{cm}^2/\text{V·s} in thin-film transistors .

Fluorescent Probes

The naphthalene system enables applications in bioimaging. Emission maxima range from 450–500 nm (λex_{\text{ex}} = 350 nm) .

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